molecular formula C13H8F3NO3 B6332675 2-[3-(Trifluoromethyl)phenoxy]nitrobenzene CAS No. 500535-62-6

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene

Cat. No. B6332675
CAS RN: 500535-62-6
M. Wt: 283.20 g/mol
InChI Key: CXEQIZCCTIZZPE-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene (2-TFNPB) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a member of the nitroaromatic family and has been shown to possess a variety of properties, such as fluorescence, photostability, and biocompatibility. This compound has been studied for its potential use in the synthesis of drugs and other compounds, as well as for its potential applications in biochemistry, physiology, and other areas of scientific research. We will also discuss the advantages and limitations for lab experiments, and provide a list of possible future directions.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has been studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of proteins and other biomolecules, as well as for the imaging of cells. It has also been used in the synthesis of drugs, such as anti-cancer agents. Additionally, it has been used in the synthesis of dyes, polymers, and other compounds. Furthermore, it has been studied for its potential use in drug delivery systems, as well as for its potential applications in biochemistry and physiology.

Mechanism of Action

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has been shown to interact with various biomolecules in a variety of ways. It has been shown to bind to proteins, nucleic acids, and other biomolecules, and to interact with them in a variety of ways. For example, it has been shown to inhibit the activity of enzymes, to interfere with the binding of ligands to their targets, and to modulate the activity of transcription factors. Additionally, it has been shown to interact with cell membranes, and to affect the uptake and release of ions and other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to affect the expression of genes, and to modulate the activity of various signaling pathways. Furthermore, it has been shown to affect the uptake and release of ions and other molecules, and to modulate the activity of various transporters.

Advantages and Limitations for Lab Experiments

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable, which makes it well-suited for use in various experiments. Additionally, it is relatively non-toxic and can be used in a variety of experimental settings. However, it does have some limitations. For example, it is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, it can be difficult to control the concentration of this compound in a given solution, which can lead to inconsistent results.

Future Directions

2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has a variety of potential applications in various scientific fields. In the future, it may be used as a fluorescent probe for the detection of proteins and other biomolecules, as well as for the imaging of cells. Additionally, it may be used in the synthesis of drugs, dyes, polymers, and other compounds. Furthermore, it may be used in drug delivery systems, as well as in the study of biochemistry and physiology. Finally, it may be used in the development of novel materials and devices.

properties

IUPAC Name

1-nitro-2-[3-(trifluoromethyl)phenoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)17(18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEQIZCCTIZZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[3-(Trifluoromethyl)phenoxy]-1-nitrobenzene (0.92 g, 65%) was prepared from 3-hydroxybenzotrifluoride (0.89 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-[3-(trifluoromethyl)phenoxy]aniline (0.56 g, 68%) following general procedure B. N-[2-(3-Trifluoromethylphenoxy)phenyl]-N′-(thiazol-2-yl)urea (120 mg, 62%) was prepared from 2-[3-(trifluoromethyl)phenoxy]aniline (127 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Three

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